Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)-
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Overview
Description
Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- is a chemical compound with the molecular formula C10H8N4OS and a molecular weight of 232.26 g/mol . This compound is characterized by the presence of an acetamide group, an amino group, a cyano group, and a benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of catalysts can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives such as:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-cyano-N-(2-nitrophenyl)acetamide
Uniqueness
Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1207457-28-0 |
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Molecular Formula |
C10H8N4OS |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-amino-N-(2-cyano-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C10H8N4OS/c11-4-9(15)13-6-1-2-7-8(3-6)16-10(5-12)14-7/h1-3H,4,11H2,(H,13,15) |
InChI Key |
ZMIQHLOBPUMORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN)SC(=N2)C#N |
Origin of Product |
United States |
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